molecular formula C10H14N2O B14763057 Pyridine, 4-(1-piperidinyl)-, 1-oxide CAS No. 1201-72-5

Pyridine, 4-(1-piperidinyl)-, 1-oxide

Cat. No.: B14763057
CAS No.: 1201-72-5
M. Wt: 178.23 g/mol
InChI Key: IEWMWCVXAPSYEX-UHFFFAOYSA-N
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Description

Pyridine, 4-(1-piperidinyl)-, 1-oxide is a heterocyclic organic compound with the molecular formula C10H14N2O It is characterized by the presence of a pyridine ring substituted with a piperidinyl group at the 4-position and an oxide group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-(1-piperidinyl)-, 1-oxide typically involves the reaction of pyridine with piperidine in the presence of an oxidizing agent. One common method is the oxidation of 4-(1-piperidinyl)pyridine using hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-(1-piperidinyl)-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.

    Substitution: The piperidinyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of N-oxides and other oxidized derivatives.

    Reduction: Formation of hydroxylated products.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pyridine, 4-(1-piperidinyl)-, 1-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Pyridine, 4-(1-piperidinyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites on proteins, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 4-(1-piperidinyl)-: Lacks the oxide group, resulting in different chemical properties and reactivity.

    Pyridine, 4-(1-morpholinyl)-, 1-oxide: Contains a morpholine ring instead of a piperidine ring, leading to variations in biological activity and applications.

    Pyridine, 4-(1-piperazinyl)-, 1-oxide:

Uniqueness

Pyridine, 4-(1-piperidinyl)-, 1-oxide is unique due to the presence of both the piperidinyl and oxide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various research and industrial contexts.

Properties

CAS No.

1201-72-5

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-oxido-4-piperidin-1-ylpyridin-1-ium

InChI

InChI=1S/C10H14N2O/c13-12-8-4-10(5-9-12)11-6-2-1-3-7-11/h4-5,8-9H,1-3,6-7H2

InChI Key

IEWMWCVXAPSYEX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=[N+](C=C2)[O-]

Origin of Product

United States

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